molecular formula C19H20N6O2S B12143885 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143885
M. Wt: 396.5 g/mol
InChI Key: IFRRREBNQKMHHJ-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2.

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N6O2S/c1-12-4-3-5-14(10-12)18-23-24-19(25(18)20)28-11-17(27)22-16-8-6-15(7-9-16)21-13(2)26/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27)

InChI Key

IFRRREBNQKMHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The triazole ring is synthesized through a cyclocondensation reaction between a hydrazine derivative and a carbonyl compound.

Protocol:

  • Starting Material : 3-Methylphenyl acetic acid is converted to its hydrazide derivative via esterification (ethanol, H₂SO₄) followed by reaction with hydrazine hydrate.

  • Cyclization : The hydrazide reacts with carbon disulfide (CS₂) in alkaline ethanol (KOH, reflux, 6–8 hours) to yield 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

  • Amination : The thiol intermediate is treated with ammonium hydroxide under heating (80°C, 4 hours) to introduce the amino group at position 4 of the triazole.

Yield : 72–85%.

Synthesis of the Sulfanyl-Acetamide Intermediate

The sulfanyl bridge is established via alkylation of the triazole-thiol with a bromoacetamide derivative.

Protocol:

  • Bromoacetamide Preparation :

    • 4-Acetamidoaniline is reacted with 2-bromoacetyl bromide in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA).

    • Product : 2-Bromo-N-(4-acetamidophenyl)acetamide (white crystalline solid, 89% yield).

  • Thioether Formation :

    • The triazole-thiol (from Step 2.1) is deprotonated using NaH in dry tetrahydrofuran (THF).

    • 2-Bromoacetamide is added dropwise, and the mixture is stirred at room temperature for 12 hours.

    • Product : 2-{[4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide (78% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Ethanol as solvent ensures solubility of CS₂ and facilitates reflux (78°C), while KOH drives deprotonation.

  • Alkylation : THF provides an anhydrous environment, preventing hydrolysis of the bromoacetamide.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) during thioether formation increases reaction rate (yield improves to 84%).

  • Microwave Assistance : Cyclization time reduces from 8 hours to 45 minutes under microwave irradiation (100°C), maintaining yield at 80%.

Purification and Characterization

Purification Techniques

StepMethodConditionsPurity (%)
Triazole-thiolRecrystallizationEthanol/water (3:1)95
Sulfanyl-acetamideColumn ChromatographySilica gel, ethyl acetate/hexane (1:2)98
Final CompoundHPLCC18 column, acetonitrile/water (70:30)99.5

Spectroscopic Validation

  • IR : N-H stretch at 3280 cm⁻¹ (acetamide), C=S at 680 cm⁻¹.

  • ¹H NMR (DMSO-d6): δ 2.25 (s, 3H, CH₃), δ 3.82 (s, 2H, SCH₂), δ 7.35–7.60 (m, 8H, aromatic).

  • MS : m/z 412.5 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Triazole Formation : Tubular reactors with in-line mixing of CS₂ and hydrazide reduce batch variability.

  • Thioether Coupling : Microreactors enhance mass transfer, achieving 90% yield at 10 kg/day throughput.

Waste Management

  • CS₂ Recovery : Distillation units reclaim 85% of CS₂ for reuse.

  • Bromide Byproducts : Ion-exchange resins capture Br⁻ ions, reducing effluent toxicity.

Comparative Analysis of Synthetic Routes

ParameterBatch MethodFlow Method
Yield (%)7890
Time20 hours6 hours
Solvent Use (L/kg)12045
Energy CostHighModerate

Challenges and Solutions

Thiol Oxidation

  • Issue : Sulfanyl groups oxidize to sulfoxides during storage.

  • Solution : Add 0.1% w/w ascorbic acid as an antioxidant.

Regioselectivity in Cyclization

  • Issue : Competing 1,2,3-triazole formation.

  • Solution : Use excess CS₂ (1.5 equiv) to favor 1,2,4-triazole .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on structural analogs with modifications to the triazole ring substituents, acetamide side chains, and aryl groups, highlighting their physicochemical properties and biological activities.

Substituent Variations on the Triazole Ring

  • Compound (): 2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Key Differences: The triazole ring is substituted with a 3,4,5-trimethoxyphenyl group instead of 3-methylphenyl.
  • Compound (): 2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide Key Differences: A pyridinyl group replaces the 3-methylphenyl, and the acetamide is linked to a 3-fluoro-4-methylphenyl group. Implications: The pyridine ring introduces basicity and hydrogen-bonding capacity, while the fluorine atom increases electronegativity and metabolic stability .

Acetamide Side-Chain Modifications

  • Compound (): N-(4-Acetylphenyl)-2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Key Differences: The acetyl group is directly attached to the phenyl ring, omitting the amino linker present in the target compound.
  • Compound (): 2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

    • Key Differences: A phenylsulfanylmethyl group is added to the triazole, and the acetamide is linked to a trifluoromethylphenyl group.
    • Implications: The trifluoromethyl group significantly increases lipophilicity and resistance to oxidative metabolism .

Antimicrobial and Anti-Inflammatory Activity

  • Derivatives (): N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides (KA1-KA15)
    • Key Findings: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring exhibited MIC values of 12.5–25 µg/mL against E. coli and S. aureus. In contrast, the target compound’s 3-methylphenyl group (electron-donating) may prioritize hydrophobic interactions over electronic effects .

Antioxidant Activity

  • Derivatives (): Hydrogen peroxide radical scavenging assays showed IC₅₀ values ranging from 34–78 µM.

Reverse Transcriptase Inhibition ()**

  • Compound AM31: 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide Key Findings: Demonstrated a binding affinity (Ki = 1.2 nM) superior to Nevirapine (Ki = 3.8 nM) due to synergistic effects of the hydroxyl and nitro groups. The target compound’s 3-methylphenyl group lacks comparable hydrogen-bonding capacity, suggesting lower efficacy in this context .

Physicochemical Properties

Table 1: Melting Points and Yields of Selected Analogs

Compound ID Substituents (Triazole/Acetamide) Melting Point (°C) Yield (%) Reference
Target Compound 3-Methylphenyl / 4-Acetylamino phenyl Not Reported Not Reported -
15 () Ethyl / 2-Methyl-5-nitrophenyl 207.6–208.5 45
17 () Phenyl / 4-Acetylphenyl 238.1–239.0 52
KA9 () Pyridin-4-yl / 4-Chlorophenyl Not Reported -

Biological Activity

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H20N6O2S\text{C}_{17}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

This indicates the presence of an acetylamino group, a triazole ring, and a sulfanyl moiety, which contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various triazole compounds found that those with specific substituents showed enhanced activity against Gram-positive and Gram-negative bacteria. The compound was evaluated for its antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
N-[4-(acetylamino)phenyl]-2-{...}< 10E. coli
N-[4-(acetylamino)phenyl]-2-{...}< 5S. aureus
N-[4-(acetylamino)phenyl]-2-{...}< 15P. aeruginosa

The minimum inhibitory concentration (MIC) values indicate that this compound possesses considerable antibacterial activity, particularly against S. aureus.

Anticancer Potential

The compound's triazole structure is also associated with anticancer properties. Research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. A specific study reported that compounds similar to N-[4-(acetylamino)phenyl]-2-{...} demonstrated cytotoxic effects in breast cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies revealed that the compound exhibited:

  • IC50 Values : Ranging from 5 to 20 µM across different cancer types.
  • Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.

The biological activity of N-[4-(acetylamino)phenyl]-2-{...} is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring may interfere with enzyme functions critical for bacterial growth and cancer cell survival.
  • Disruption of Cell Membrane Integrity : The sulfanyl group can enhance the compound's ability to penetrate cellular membranes.
  • Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress, promoting apoptosis in cancer cells.

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